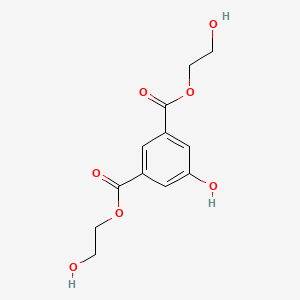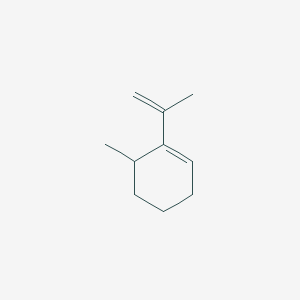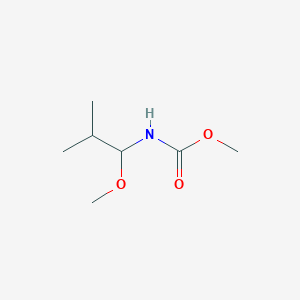
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is a chemical compound with the molecular formula C6H13NO3. It is known for its unique structure, which includes a carbamate group and an ether linkage. This compound is used in various scientific and industrial applications due to its reactivity and functional properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester typically involves the reaction of 1-methoxy-2-methylpropanol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process can be summarized as follows:
Reactants: 1-methoxy-2-methylpropanol and methyl isocyanate.
Conditions: The reaction is usually conducted at room temperature with a suitable solvent such as dichloromethane.
Catalysts: A catalyst such as triethylamine may be used to enhance the reaction rate.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reactants are fed into the reactor, and the product is continuously removed and purified using distillation or other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carbamic acid and alcohol.
Oxidation: The compound can be oxidized to form different oxidation products depending on the conditions and reagents used.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used for hydrolysis. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Substitution: Nucleophiles such as amines or thiols can react with the ester group under mild conditions.
Major Products
The major products formed from these reactions include carbamic acid derivatives, alcohols, and various substituted esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with enzymes.
Medicine: Research is ongoing to explore its potential as a drug candidate or a prodrug.
Industry: It is used in the production of polymers, coatings, and other materials due to its reactivity and functional properties.
Wirkmechanismus
The mechanism of action of carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The pathways involved include:
Enzyme Inhibition: The compound can inhibit enzymes by forming stable carbamate adducts.
Receptor Binding: It can bind to specific receptors, modulating their activity and downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, (1-methoxy-2-methylpropyl)-, ethyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, propyl ester
- Carbamic acid, (1-methoxy-2-methylpropyl)-, butyl ester
Uniqueness
Carbamic acid, (1-methoxy-2-methylpropyl)-, methyl ester is unique due to its specific ester group and ether linkage, which confer distinct reactivity and functional properties compared to other carbamate esters
Eigenschaften
CAS-Nummer |
78999-66-3 |
|---|---|
Molekularformel |
C7H15NO3 |
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
methyl N-(1-methoxy-2-methylpropyl)carbamate |
InChI |
InChI=1S/C7H15NO3/c1-5(2)6(10-3)8-7(9)11-4/h5-6H,1-4H3,(H,8,9) |
InChI-Schlüssel |
PCHIPIMWCMTXDK-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(NC(=O)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


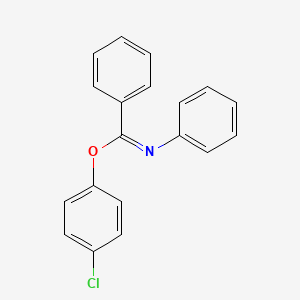
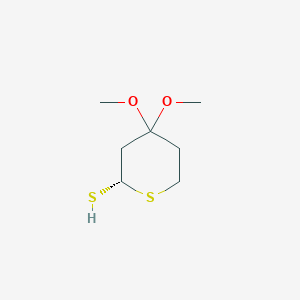
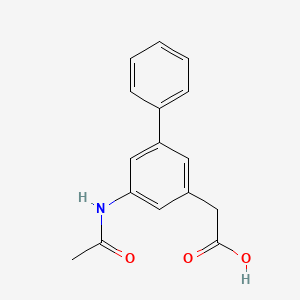

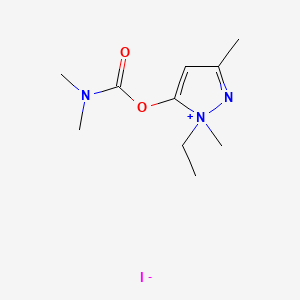
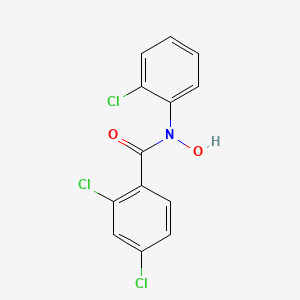

![3-Methylbenzo[H]cinnoline](/img/structure/B14447770.png)
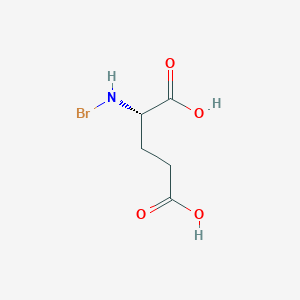
![1-[Tris(methylsulfanyl)methyl]cyclobutan-1-ol](/img/structure/B14447786.png)


